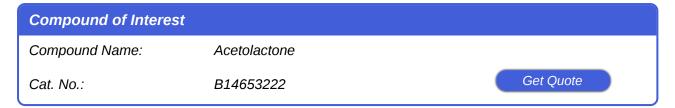


An In-Depth Technical Guide to Acetolactone (Oxiran-2-one)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetolactone, systematically named oxiran-2-one according to IUPAC nomenclature, is the simplest α -lactone. This three-membered heterocyclic compound, featuring a strained epoxide ring fused to a carbonyl group, is characterized by its high reactivity and inherent instability under normal conditions. While **acetolactone** itself has only been observed as a transient species, this guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, drawing upon data from related stable α -lactones and computational studies. Furthermore, this document explores the potential of the α -lactone scaffold in drug development, particularly in the context of oncology, by examining the cytotoxic activity of related α -lactone derivatives.

IUPAC Nomenclature and Chemical Properties

The nomenclature and fundamental chemical properties of **acetolactone** (oxiran-2-one) are summarized below. Due to its transient nature, many of its properties are derived from spectroscopic observations and computational modeling.



Property	Value	Source	
Preferred IUPAC Name	Oxiranone	[1]	
Systematic IUPAC Name	Oxiran-2-one	[1][2]	
Common Name	Acetolactone, α-Acetolactone	[1]	
CAS Number	42879-41-4	[1][2]	
Molecular Formula	C ₂ H ₂ O ₂	[1][2]	
Molar Mass	58.04 g/mol	[2]	
Appearance	Not isolated in bulk; observed as a transient species	[1]	
Stability	Highly unstable; rapidly undergoes polymerization or decarbonylation	[1]	

Synthesis of α-Lactones

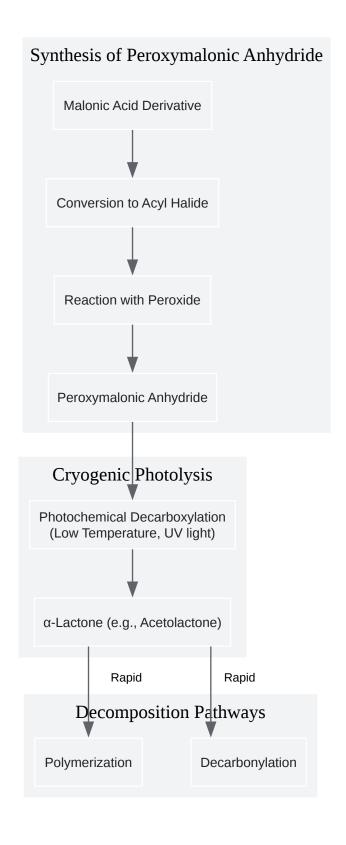
The synthesis of the parent **acetolactone** is challenging due to its instability. The primary method for its generation is through cryogenic photochemical reactions. A notable stable derivative, bis(trifluoromethyl)**acetolactone**, has been successfully synthesized and characterized, providing valuable insights into the chemistry of α -lactones.

General Experimental Protocol: Cryogenic Photochemical Decarboxylation

The general approach to synthesizing α -lactones involves the photochemical decarboxylation of a peroxymalonic anhydride precursor at cryogenic temperatures.[1] The low temperature is crucial to trap the highly reactive α -lactone and prevent its immediate decomposition.

A general workflow for this process is illustrated in the diagram below.





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Caption: General workflow for the synthesis of α -lactones.



Synthesis of a Stable α -Lactone: Bis(trifluoromethyl)acetolactone

A stable α -lactone, bis(trifluoromethyl)**acetolactone**, was synthesized by Adam et al. This compound exhibits a significantly longer half-life (8 hours at 25 °C) compared to the parent **acetolactone**, owing to the stabilizing effect of the trifluoromethyl groups.[3] The synthesis involves the photolysis of bis(trifluoromethyl)malonyl peroxide.

While a detailed experimental protocol is not available from the search results, the key transformation is the photochemical extrusion of carbon dioxide from the peroxide precursor.

Spectroscopic and Computational Data

Due to its transient nature, obtaining comprehensive experimental spectroscopic data for **acetolactone** is challenging. However, insights can be drawn from studies on stable derivatives and computational chemistry.

Mass Spectrometry

Acetolactone has been detected as a transient species in mass spectrometry experiments.[1] The fragmentation patterns of substituted oxiranes have been studied, though specific data for the parent compound is scarce.[4]

Infrared (IR) Spectroscopy

The vibrational frequencies of oxirane and its deuterated analogs have been calculated, providing theoretical IR absorption data.[5] For lactones in general, the carbonyl (C=O) stretching frequency is a key diagnostic peak and is sensitive to ring strain.[6] In highly strained four-membered rings (β -lactones), the C=O stretch appears at a high wavenumber (around 1820 cm⁻¹). It is expected that the C=O stretch of the even more strained three-membered α -lactone ring would appear at a similarly high or even higher wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for the parent **acetolactone** is unavailable. However, ¹⁹F NMR data for methyl 4,4-bis(trifluoromethyl)acetoacetate, a related compound, shows chemical shifts relative to an external standard of -CF₃COOH.[7] The chemical shifts of trifluoromethyl groups are



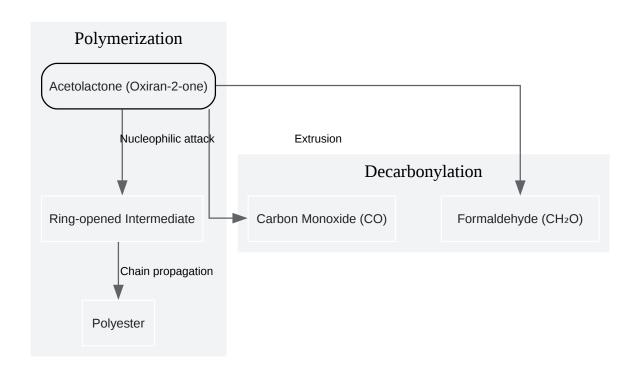
sensitive to the electronic environment, making 19 F NMR a valuable tool for characterizing fluorinated α -lactones.[8]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to calculate the vibrational frequencies of oxirane derivatives.[5][9] These theoretical calculations can predict the IR spectrum of **acetolactone** and provide insights into its molecular structure and reactivity.

Reactivity and Reaction Mechanisms

The high ring strain and the presence of two electronegative oxygen atoms in close proximity govern the reactivity of **acetolactone**. Its primary modes of reaction are polymerization and decarbonylation.



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Caption: Primary decomposition pathways of acetolactone.



Potential in Drug Development: Cytotoxicity of α Lactone Derivatives

While **acetolactone** itself is too unstable for therapeutic applications, the α -lactone moiety, particularly in the form of α -methylene- γ -lactones, has been identified as a pharmacophore in a variety of natural products with significant cytotoxic activity against cancer cells.[10][11][12]

Cytotoxicity Data

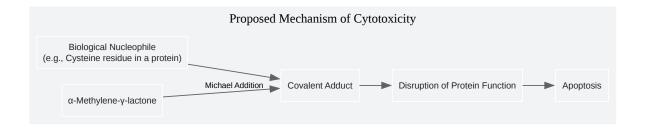
The following table summarizes the cytotoxic activity of some α -methylene- γ -lactone derivatives against various cancer cell lines.

Compound	Cancer Cell Line	IC ₅₀ (μM)	Source
Alantolactone Amine Adducts	K562 (Leukemia)	1 - 24	[13]
α-Santonin Derivatives	Various	0.36 - 14.5	[12]
y-Halo-δ-lactones and δ-Hydroxy-γ-lactones	AGS (Gastric Cancer)	0.0006 - 0.0044	[14]

Mechanism of Cytotoxic Action

The cytotoxic effect of α -methylene- γ -lactones is primarily attributed to their ability to act as Michael acceptors. The exocyclic α -methylene group conjugated to the lactone carbonyl is susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids.[1][15] This alkylation can disrupt cellular processes and induce apoptosis.





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Caption: Proposed mechanism of cytotoxicity for α -methylene-y-lactones.

Derivatives of α -methylene- γ -lactones have been shown to inhibit the active transport of uridine and protein translation in sarcoma-180 ascites tumor cells.[1] Furthermore, these compounds can induce apoptosis and act as alkylating agents.[13] The α -methylene- γ -lactone moiety is essential for the cytotoxic function of many sesquiterpene lactones.[15]

Conclusion

Acetolactone (oxiran-2-one) represents a fascinating and highly reactive chemical entity. While its inherent instability has precluded its isolation and extensive characterization, studies on its transient generation and the synthesis of stabilized derivatives have provided significant insights into its chemical nature. The α -lactone functional group, particularly when incorporated into more complex molecular scaffolds like α -methylene- γ -lactones, demonstrates potent cytotoxic activity, highlighting its potential as a pharmacophore in the development of novel anticancer agents. Further research into the synthesis of stabilized α -lactone derivatives and a deeper understanding of their structure-activity relationships will be crucial for harnessing their therapeutic potential.

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